molecular formula C7H12N2O4-2 B1236271 Meso-2,6-diaminopimelate(2-)

Meso-2,6-diaminopimelate(2-)

Numéro de catalogue: B1236271
Poids moléculaire: 188.18 g/mol
Clé InChI: GMKMEZVLHJARHF-SYDPRGILSA-L
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Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, D₂O) of meso-2,6-diaminopimelic acid (parent compound) exhibits characteristic signals:

  • δ 3.75–3.80 ppm : Methine protons adjacent to amino groups (H-2 and H-6).
  • δ 1.45–1.95 ppm : Methylene protons (H-3, H-4, H-5).
  • δ 1.20–1.30 ppm : Broad singlet for NH₃⁺ protons (exchange with D₂O).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet):

  • 3300–3200 cm⁻¹ : N−H stretching (amine and ammonium).
  • 1600–1550 cm⁻¹ : Asymmetric COO⁻ stretching.
  • 1400–1350 cm⁻¹ : Symmetric COO⁻ stretching.

Mass Spectrometry (MS)

  • ESI-MS ([M−H]⁻): m/z 189.1 (calculated for C₇H₁₂N₂O₄²⁻).
  • High-Resolution MS : Exact mass = 190.0954 Da (Δ < 2 ppm).

Propriétés

Formule moléculaire

C7H12N2O4-2

Poids moléculaire

188.18 g/mol

Nom IUPAC

(2R,6S)-2,6-diaminoheptanedioate

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+

Clé InChI

GMKMEZVLHJARHF-SYDPRGILSA-L

SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

SMILES isomérique

C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N

SMILES canonique

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Origine du produit

United States

Applications De Recherche Scientifique

Biochemical Pathways and Enzyme Activity

Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.

Enzymatic Functions

  • Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .
  • Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .

Microbial Production of Amino Acids

Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .

Case Study: L-Lysine Production

  • Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .

Pharmaceutical Applications

Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.

Research Insights

  • Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .

Analytical Techniques

Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .

Table: Summary of Applications

Application AreaDescriptionReference(s)
Biochemical PathwaysPrecursor for peptidoglycan and amino acid synthesis
Microbial FermentationEnhanced production of L-lysine via engineered strains
Pharmaceutical DevelopmentInvolvement in beta-lactam antibiotic synthesis
Analytical MethodsMeasurement techniques for assessing bacterial cell wall components

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure/Configuration Role in Metabolism Enzyme Specificity
Meso-2,6-Diaminopimelate(2−) Meso-diamino dicarboxylate PG cross-linking; precursor to L-lysine Substrate for MurE ligase
LL-2,6-Diaminopimelate LL-stereoisomer Intermediate in DAP pathway Epimerized to meso-A2pm by DapF
L-Lysine ε-amino-α-carboxy amino acid PG cross-linking (Gram-positive bacteria); protein synthesis Substrate for MurE in lysine-utilizing bacteria
L-Ornithine δ-amino-α-carboxy amino acid Alternative PG cross-linker in some species Substrate for MurE in Bacillus subtilis

Kinetic and Catalytic Differences

  • MurE Ligase Specificity: V. E. coli MurE shows similar specificity but lower affinity (Km ~30 µM) . In contrast, Staphylococcus aureus MurE preferentially ligates L-lysine (Km ~5 µM) .
  • DapF Epimerase Activity :

    • Converts LL-A2pm to meso-A2pm with a catalytic efficiency (kcat/Km) of 1.2 × 10³ M⁻¹s⁻¹ in Streptococcus thermophilus .

Metabolic Pathway Divergence

  • L-Lysine Synthesis: Meso-A2pm is decarboxylated to L-lysine by LysA in V. spinosum and Bacillus subtilis . In E. coli, L-lysine is synthesized via a distinct acyl pathway, bypassing meso-A2pm .
  • Peptidoglycan Biosynthesis: Gram-negative bacteria (e.g., E. coli, V. spinosum) use meso-A2pm for PG cross-linking, while S. aureus uses L-lysine . Mutations in murE or dapF disrupt PG integrity, leading to cell lysis in E. coli .

Substrate Promiscuity in Enzymes

  • Meso-Diaminopimelate Dehydrogenase (meso-DAPDH): The enzyme from Symbiobacterium thermophilum catalyzes oxidative deamination of meso-A2pm but also accepts D-alanine and D-lysine, unlike strict meso-A2pm-specific homologs . This promiscuity enables S. thermophilum to synthesize D-amino acids (e.g., D-alanine) for secondary metabolism .

Key Research Findings

Essentiality in Metabolism :

  • Meso-A2pm is an "essential metabolite" in flux-sum analysis, as its removal halts bacterial growth by disrupting PG and lysine synthesis .
  • In S. thermophilus, meso-A2pm accumulation correlates with upregulation of dapF during exponential growth .

Antibiotic Targeting :

  • Inhibitors of DapL (which bypasses three steps in the E. coli lysine pathway) could selectively block bacterial PG synthesis without affecting humans .
  • Aztreonam/clavulanate disrupts meso-A2pm-dependent PG synthesis in Gram-negative pathogens .

Structural Insights: Homology modeling of V. spinosum MurE (38% identity to E. coli MurE) reveals conserved substrate-binding residues (e.g., DNPR motif) across Gram-negative bacteria .

Tables

Table 1: Kinetic Parameters of MurE Ligases

Organism Substrate Km (µM) kcat (s⁻¹) Reference
V. spinosum meso-A2pm 17 0.45
E. coli meso-A2pm 30 0.60
S. aureus L-lysine 5 0.80

Table 2: Metabolic Roles of Diamino Acids

Metabolite Pathway Essential Gene(s) Lethal Phenotype Upon Knockout
Meso-A2pm PG synthesis, lysine dapF, murE Cell lysis, growth arrest
LL-A2pm DAP pathway dapL, dapF Accumulation of LL-A2pm
L-Lysine PG synthesis (Gram+) lysA Impaired PG cross-linking

Méthodes De Préparation

Olefin Metathesis Cyclization

Gao et al. pioneered a route utilizing olefin metathesis to construct the meso-DAP backbone. N-(tert-butyloxycarbonyl)-d-allylglycine and N-(benzyloxycarbonyl)-l-allylglycine were esterified to ethylene glycol, followed by cyclization via Grubbs catalyst to yield a protected 2,7-diaminosuberic acid derivative. This method achieved a 12-membered macrocycle, though scalability was limited by moderate yields (45–60%) and the need for rigorous protection-deprotection steps. Analogous linking with propane-1,3-diol introduced α,β-unsaturated esters, but competing side reactions necessitated careful optimization of reaction times and temperatures.

SnCl₄-Catalyzed Ene Reaction

A SnCl₄-mediated ene reaction between methyl N-(benzyloxycarbonyl)-l-allylglycinate (18 ) and chiral glyoxylate esters produced diastereomeric alcohols (19 or 20 ) in an 85:15 ratio. Subsequent azide displacement of mesylates introduced the second amine group, yielding meso-DAP derivatives. While this route offered moderate stereoselectivity, the use of toxic tin reagents and multi-step purification posed challenges for industrial applications.

Method Catalyst Diastereomeric Ratio Yield
SnCl₄-catalyzed eneSnCl₄85:15~65%
Chiral Ru reduction(S)-binaphthol-Ru79:2172%
Cu-bis(oxazoline) eneCu complex 41 94:668%

Chiral Ruthenium-Catalyzed Reduction

Reduction of dimethyl (6S)-2-keto-6-[N-(benzyloxycarbonyl)amino]pimelate (32 ) with an (S)-binaphthol–ruthenium catalyst produced alcohol 33 with 79:21 diastereoselectivity. The chiral environment of the catalyst favored the desired syn addition, though incomplete enantiomeric excess necessitated further chromatographic separation. This method highlighted the potential of asymmetric hydrogenation in accessing meso-DAP precursors.

Bis(oxazoline)-Copper Complex Catalysis

Employing a bis(oxazoline)–copper complex (41 ), Gao et al. achieved exceptional stereocontrol (94:6 dr) in the ene reaction of methyl (S)-4-(phenylthio)allylglycinate (39 ) with methyl glyoxylate. Nickel boride-mediated desulfurization and hydrogenolysis yielded dimethyl (2S,6S)-6-[N-(benzyloxycarbonyl)amino]-2-hydroxyheptane-1,7-dioate (33 ), a pivotal meso-DAP precursor. This route’s high stereoselectivity and functional group tolerance make it a benchmark for industrial-scale synthesis.

Enzymatic Isolation and Purification

Differential Enzyme Specificity

Enzymatic assays leveraging 2,6-diaminopimelate decarboxylase (specific to meso-DAP) and diaminopimelate epimerase (converting LL-DAP to meso-DAP) enabled precise isomer quantification. In Bacillus megaterium, meso-DAP constituted 75% of wall diaminopimelate, with LL- and DD-isomers at 18% and 7%, respectively. Colorimetric residual analysis isolated DD-DAP, while coupled assays measured meso- and LL-DAP collectively.

Organism meso-DAP (%) LL-DAP (%) DD-DAP (%)
Bacillus megaterium75187
Bacillus cereus8587
Escherichia coli≥95<1<1

Preparative Enzymatic Resolution

Incubating synthetic diaminopimelate mixtures with decarboxylase and epimerase yielded pure DD-DAP, as meso- and LL-isomers were enzymatically converted to CO₂ and lysine. This method’s robustness was validated across growth media, with isomer proportions remaining stable despite environmental variations.

Comparative Analysis of Methodologies

Yield and Stereoselectivity

The copper-bis(oxazoline) route achieved the highest stereoselectivity (94:6 dr), albeit with moderate yields (68%). In contrast, enzymatic isolation provided quantitative resolution of DD-DAP but required pre-synthesized racemic mixtures.

Practical Considerations

SnCl₄ and Ru-catalyzed methods demand stringent anhydrous conditions, whereas enzymatic assays operate under mild aqueous buffers. Industrial applications favor chemical synthesis for scalability, while academic studies benefit from enzymatic precision.

Q & A

Q. What is the role of meso-2,6-diaminopimelate(2−) in lysine biosynthesis, and which enzymes are critical for its formation?

Meso-2,6-diaminopimelate(2−) (meso-A2pm) is a key intermediate in the lysine biosynthesis pathway. It is synthesized via the conversion of LL-2,6-diaminopimelate by the epimerase DapF. This step precedes the decarboxylation of meso-A2pm to lysine by LysA . Key enzymes include:

  • DapB : Reduces L-2,3-dihydroxyaspartate to intermediates in the pathway.
  • DapF : Catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-A2pm.
  • LysA : Converts meso-A2pm to lysine, linking biosynthesis to protein synthesis. Experimental validation involves gene knockout studies and enzyme activity assays using purified proteins .

Q. How does meso-2,6-diaminopimelate(2−) contribute to bacterial peptidoglycan (PG) biosynthesis?

In Gram-negative bacteria, meso-A2pm is incorporated into PG as the third residue of the peptide stem by MurE ligase. This residue is essential for cross-linking PG strands, maintaining cell wall integrity. Disruption of meso-A2pm synthesis leads to impaired PG assembly and cell lysis due to osmotic instability . Methodological approaches include:

  • PG purification : Enzymatic digestion (e.g., pancreatin/trypsin) followed by HPLC or mass spectrometry to detect meso-A2pm .
  • MurE activity assays : Using UDP-MurNAc-L-Ala-D-Glu and meso-A2pm as substrates to measure ligase activity .

Advanced Research Questions

Q. How can sequence alignment and homology modeling resolve conserved catalytic motifs in MurE ligases?

MurE enzymes across species (e.g., V. spinosum, E. coli) share conserved active-site residues, such as the DNPR motif (residues 409–412 in V. spinosum), critical for substrate binding . To analyze conservation:

  • ClustalW2 alignment : Compare MurE sequences from diverse bacteria to identify conserved residues .
  • Homology modeling : Use SWISS-MODEL with templates like E. coli MurE (PDB:1E8C) to predict 3D structures. Validate models using QMEAN scores (e.g., 0.55 for V. spinosum MurE) and residue error plots .

Q. What experimental strategies address contradictions in optimal catalytic conditions (pH, temperature) for MurE ligases?

MurE from V. spinosum exhibits a higher pH optimum (9.6) compared to E. coli (8.0–9.2) and C. trachomatis (8.0–8.6) . To reconcile such discrepancies:

  • Kinetic profiling : Measure enzyme activity across pH/temperature gradients using fixed substrate concentrations (e.g., 5 mM ATP, 0.15 mM UDP-MurNAc-L-Ala-D-Glu).
  • Environmental adaptation analysis : Correlate enzyme properties with the organism’s habitat (e.g., V. spinosum’s niche may favor alkaline conditions) .

Q. How can genetic manipulation (e.g., transposon mutagenesis) validate the essentiality of meso-A2pm in bacterial viability?

  • Knockout studies : Delete dapF or murE in model organisms (e.g., V. spinosum) to assess growth defects.
  • Complementation assays : Reintroduce functional genes (e.g., murEVs in E. coli ΔmurE) to restore PG synthesis .
  • Metabolite supplementation : Test rescue of growth with exogenous meso-A2pm or lysine .

Data-Driven Analysis

Q. Why do kinetic parameters (e.g., Km) vary for MurE ligases across bacterial species?

V. spinosum MurE has a Km of 17 µM for meso-A2pm, significantly lower than orthologs in E. coli or P. aeruginosa. This may reflect evolutionary adaptations to substrate availability or metabolic flux . To investigate:

  • Substrate specificity assays : Compare activity with structural analogs (e.g., L-lysine, L-ornithine).
  • Structural analysis : Map active-site residues (e.g., Arg409) influencing substrate binding .

Q. How does the absence of meso-A2pm biosynthesis pathways in mammals inform antibiotic targeting?

Animals lack enzymes like DapL and MurE, making these pathways attractive for antibacterial drug development. Strategies include:

  • Inhibitor screening : Target DapL (unique to bacteria using the LL-A2pm pathway) or MurE with small molecules.
  • Essentiality testing : Use conditional knockouts to confirm target validity .

Methodological Resources

  • Enzyme kinetics : Protocols for MurE activity assays using radiolabeled substrates .
  • Structural validation : MALDI-TOF mass spectrometry for protein purity (e.g., 59,578 Da for His-tagged MurEVs) .
  • Bioinformatics tools : ESPript 2.2 for sequence alignments, SWISS-MODEL for homology predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Meso-2,6-diaminopimelate(2-)
Reactant of Route 2
Reactant of Route 2
Meso-2,6-diaminopimelate(2-)

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